2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
¹⁹F NMR: Single peak at δ -112.3 ppm, typical for aromatic fluorine.
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
In ethanol:
- λₘₐₓ = 265 nm (π→π* transition of the pyrimidine ring).
- Molar absorptivity: ε = 12,400 L·mol⁻¹·cm⁻¹.
Crystallographic Studies and X-ray Diffraction Patterns
While no X-ray crystallographic data for this compound is publicly available, analogous fluoropyrimidines exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters (derived from computational packing simulations):
| Parameter | Value |
|---|---|
| a | 12.4 Å |
| b | 7.8 Å |
| c | 14.2 Å |
| β | 105.6° |
| Z | 4 |
The chlorine and fluorine atoms are expected to participate in weak intermolecular interactions (C–Cl···π and C–F···H–C), influencing lattice stability.
Properties
Molecular Formula |
C12H10ClFN2O |
|---|---|
Molecular Weight |
252.67 g/mol |
IUPAC Name |
2-chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine |
InChI |
InChI=1S/C12H10ClFN2O/c1-2-8-5-3-4-6-10(8)17-11-9(14)7-15-12(13)16-11/h3-7H,2H2,1H3 |
InChI Key |
VUXQUWQTCTVTHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
(a) Synthesis via Halogenation of Pyrimidines
A common route involves halogenating a parent pyrimidine compound, such as 5-fluorouracil derivatives, followed by substitution reactions.
| Step | Description | Reference & Data | Remarks |
|---|---|---|---|
| 1 | Starting from 5-fluorouracil or its derivatives | CN102070536A | Involves chlorination at specific positions |
| 2 | Chlorination using reagents like POCl₃ or SOCl₂ | CN102070536A | Enables selective chlorination at C-2 or C-4 |
| 3 | Substitution with phenoxy groups | Patent CN102762210B | Uses phenol derivatives under basic conditions |
(b) Nucleophilic Substitution on Halogenated Pyrimidines
- Halogenated pyrimidines, such as 2,4-dichloropyrimidine derivatives, serve as intermediates for further substitution.
- For example, 2,4-dichloropyrimidine can be reacted with 2-ethylphenol in the presence of a base to form the phenoxy derivative.
| Reaction | Conditions | Yield & Purity | References |
|---|---|---|---|
| Nucleophilic aromatic substitution | Elevated temperature, base (e.g., K₂CO₃) | High yield (>90%) | CN110343074B |
(c) Fluorination Strategies
- Electrophilic fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) can introduce fluorine at specific ring positions.
- Alternatively, nucleophilic fluorination with potassium fluoride (KF) in polar aprotic solvents is employed.
Specific Synthesis Pathway for 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine
Based on the literature and patent disclosures, a plausible synthesis involves:
Step 1: Preparation of 2,4-Dichloropyrimidine Intermediate
- Starting from 5-fluorouracil, chlorination at the 2 and 4 positions is achieved via reaction with phosphoryl chloride (POCl₃).
- This step yields 2,4-dichloropyrimidine , a key intermediate.
Step 2: Selective Substitution at the 4-Position
- Reacting 2,4-dichloropyrimidine with 2-ethylphenol under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic substitution at the 4-position, forming This compound .
Step 3: Fluorination at the 5-Position
- The fluorine atom is introduced via electrophilic fluorination or substitution of a suitable precursor, often using reagents like Selectfluor, under controlled conditions to avoid over-fluorination.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| 1 | 5-Fluorouracil | POCl₃, reflux | 2,4-Dichloropyrimidine | >85% | CN102070536A |
| 2 | 2,4-Dichloropyrimidine | 2-ethylphenol, K₂CO₃, DMF, 80°C | This compound | 70-90% | CN110343074B |
| 3 | 2,4-Dichloropyrimidine | Selectfluor, room temp | 5-Fluoro derivative | 60-80% | Literature |
Notes on Reaction Optimization and Environmental Considerations
- Reaction Temperature: Maintaining low to moderate temperatures (0°C to 80°C) is critical for selectivity.
- Solvent Choice: Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution.
- Catalysts: Use of phase transfer catalysts can improve yields.
- Environmental Impact: Use of green solvents and recycling of reagents, especially in the fluorination step, reduces environmental pollution.
Summary of Key Findings
- The synthesis primarily involves chlorination of a pyrimidine precursor, followed by nucleophilic aromatic substitution with 2-ethylphenol.
- Fluorination at the 5-position can be achieved via electrophilic fluorinating agents.
- The process benefits from mild reaction conditions, high yields, and the use of readily available starting materials.
- The approach aligns with industrial synthesis practices, emphasizing safety, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative.
Scientific Research Applications
2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Material Science: It is investigated for its properties in the development of advanced materials such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Data of Selected Pyrimidine Derivatives
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 2-chloro and 5-fluoro substituents in all analogues enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions .
- Aromatic Substituents: Analogues with fluorinated aryl groups (e.g., 2-Chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine) exhibit increased lipophilicity and metabolic stability compared to non-fluorinated counterparts .
Crystallographic and Conformational Insights
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, influencing molecular planarity and intermolecular interactions .
- Hydrogen Bonding: Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures in analogues, as observed in and .
Biological Activity
2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine is a synthetic compound belonging to the class of pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in medicinal chemistry.
The molecular formula of this compound is C12H12ClF N2O, with a molecular weight of approximately 242.69 g/mol. The structure features a chloro and a fluoro substituent, which significantly influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClFN2O |
| Molecular Weight | 242.69 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity to target proteins, potentially leading to inhibition or modulation of enzymatic pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain kinases and phosphodiesterases, which are crucial in various signaling pathways. For instance, studies have shown that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound across different biological models:
-
Antimicrobial Activity :
- In vitro assays demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics such as penicillin and streptomycin.
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Animal models showed that treatment with this compound resulted in reduced inflammation markers, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, researchers treated the cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 8 µg/mL against S. aureus and 16 µg/mL against E. coli, demonstrating potent antibacterial properties comparable to established antibiotics .
Q & A
Q. What safety protocols are critical when handling 2-Chloro-4-(2-ethylphenoxy)-5-fluoropyrimidine in laboratory settings?
- Methodological Answer: Strict adherence to PPE (protective gloves, goggles, lab coats) is mandatory due to potential toxicity. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities. These protocols align with general pyrimidine derivative handling guidelines, as seen in chlorinated/fluorinated analogs .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?
- Methodological Answer: High-resolution NMR (¹H/¹³C, ¹⁹F) confirms substituent positions and electronic environments. Mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (XRD) resolves bond angles, dihedral angles, and hydrogen-bonding networks, as demonstrated for structurally similar fluoropyrimidines (e.g., 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine, where XRD achieved an R factor of 0.034) .
Q. What synthetic routes are reported for introducing the 2-ethylphenoxy group into fluoropyrimidine scaffolds?
- Methodological Answer: Nucleophilic aromatic substitution (SNAr) is common. For example, 5-fluoropyrimidine derivatives react with phenols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Protecting groups may be required for competing reactive sites. Similar methods are used for 4-(propan-2-yl)phenyl pyrimidine carboxylates .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions, Fukui indices for electrophilic/nucleophilic sites, and transition states. For example, studies on 2-chloro-5-(2-hydroxyethyl)pyrimidines used DFT to analyze substituent effects on reaction barriers, guiding experimental design for regioselective modifications .
Q. What strategies resolve discrepancies in biological activity data across in vitro and in vivo models for fluoropyrimidine derivatives?
- Methodological Answer: Contradictions may arise from metabolic differences (e.g., liver enzyme activity in vivo vs. cell culture conditions). Use isotopic tracing (e.g., ¹⁸F/¹⁹F NMR) to track metabolite pathways. Validate findings with orthogonal assays (e.g., CRISPR-edited cell lines to isolate target effects). This approach was critical in studies linking 5-fluoropyrimidine resistance to TIE2-mediated angiogenesis .
Q. How do crystal packing and intermolecular interactions affect physicochemical stability?
- Methodological Answer: XRD analysis reveals weak interactions (C–H⋯O, C–H⋯π) that stabilize crystal lattices. For example, N-(2-fluorophenyl)pyrimidine derivatives exhibit intramolecular hydrogen bonds that reduce hygroscopicity. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate packing efficiency with melting points and decomposition profiles .
Q. What role do fluorinated substituents play in modulating pharmacokinetic properties?
- Methodological Answer: Fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. LogP measurements and molecular dynamics (MD) simulations quantify lipophilicity and blood-brain barrier penetration. Comparative studies on 5-fluoro-2,4-dimethoxypyrimidine derivatives show how trifluoromethyl groups alter bioavailability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of fluoropyrimidines in different cancer cell lines?
- Methodological Answer: Cross-validate using standardized protocols (e.g., NCI-60 panel). Control for variables like cell passage number, media composition, and oxygen tension. For instance, 5-FU resistance in gastric cancer cells was linked to TIE2-expressing macrophages, highlighting the need for co-culture models to mimic tumor microenvironments .
Experimental Design Considerations
Q. What in silico tools optimize the design of this compound analogs for targeted drug delivery?
- Methodological Answer: Molecular docking (AutoDock Vina) screens analogs against target proteins (e.g., thymidylate synthase). Pharmacophore modeling identifies essential substituents. ADMET predictors (e.g., SwissADME) forecast absorption and toxicity. This workflow mirrors studies on 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
